molecular formula C17H39BrN+ B12039292 Trimethyl(tetradecyl)azanium;hydrobromide

Trimethyl(tetradecyl)azanium;hydrobromide

Cat. No.: B12039292
M. Wt: 337.4 g/mol
InChI Key: CXRFDZFCGOPDTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(tetradecyl)azanium;hydrobromide can be synthesized through the quaternization of tetradecylamine with methyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(tetradecyl)azanium;hydrobromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interactions with anionic species .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield tetradecyltrimethylammonium hydroxide, while ion-exchange reactions could produce various tetradecyltrimethylammonium salts .

Mechanism of Action

The mechanism of action of trimethyl(tetradecyl)azanium;hydrobromide involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and increased permeability. This property is particularly useful in applications such as drug delivery and cell lysis .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(tetradecyl)ammonium chloride
  • Trimethyl(dodecyl)ammonium bromide
  • Trimethyl(hexadecyl)ammonium bromide

Comparison

Trimethyl(tetradecyl)azanium;hydrobromide is unique due to its specific chain length and the presence of the bromide ion. Compared to its analogs with different chain lengths, it offers a balance between hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and phase transfer catalyst .

Properties

Molecular Formula

C17H39BrN+

Molecular Weight

337.4 g/mol

IUPAC Name

trimethyl(tetradecyl)azanium;hydrobromide

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;

InChI Key

CXRFDZFCGOPDTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.Br

Origin of Product

United States

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